![molecular formula C23H18N6O4 B2615220 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 1396881-32-5](/img/structure/B2615220.png)
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide
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Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C23H18N6O4 and its molecular weight is 442.435. The purity is usually 95%.
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Scientific Research Applications
Arylsulfonamides, derived from the antibacterial drug sulfanilamide, constitute an important class of biologically active compounds with a broad spectrum of pharmacological applications. These versatile compounds exhibit various properties, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities .
Synthesis and Structure
The compound features a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents. It is synthesized through multistep reactions starting from 4-chloropyridine-3-sulfonamide, leading to the formation of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These derivatives are further converted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Antifungal Activity
The final compounds were evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Many of these compounds demonstrated greater efficacy than fluconazole, particularly towards Candida albicans and Rhodotorula mucilaginosa species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL. Notably, the compound’s mode of binding to Candida albicans lanosterol 14α-demethylase was also studied .
In Vitro Cytotoxicity
In addition to antifungal activity, selected compounds were evaluated for in vitro cytotoxicity on the NCI-60 cell line panel. This assessment provides insights into their potential use as anticancer agents .
Other Potential Applications
While the primary focus has been on antifungal and anticancer properties, further investigations may explore additional applications, such as antibacterial, anti-TB, and other pharmacological effects .
properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c24-20(30)13-28-23(32)29(27-26-28)15-11-9-14(10-12-15)25-22(31)21-16-5-1-3-7-18(16)33-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H2,24,30)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSLCQJYJFLJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)N5C(=O)N(N=N5)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide |
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